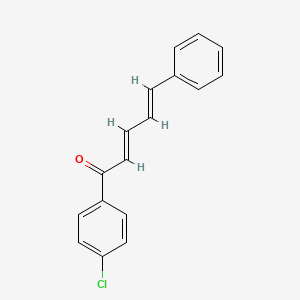
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone
Overview
Description
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . It is a solid at room temperature with a melting point of approximately 49.55°C and a boiling point of around 275.6°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The methoxy and dimethyl groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone include:
2,2,2-Trifluoroacetophenone: This compound lacks the methoxy and dimethyl groups, making it less lipophilic and potentially less effective in certain applications.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: While structurally similar, this compound has a furanone ring instead of a phenyl ring, leading to different chemical properties and reactivity.
The uniqueness of 3’,5’-Dimethyl-4’-methoxy-2,2,2-trifluoro-acetophenone lies in its combination of trifluoromethyl, methoxy, and dimethyl groups, which confer specific chemical and physical properties that are advantageous in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZULLSDLGAQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374401 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-08-7 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)

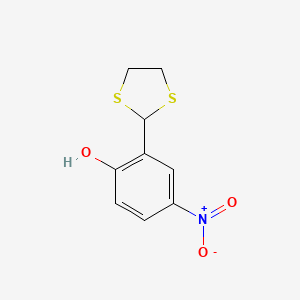
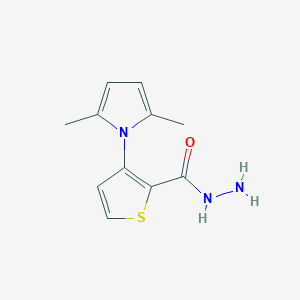
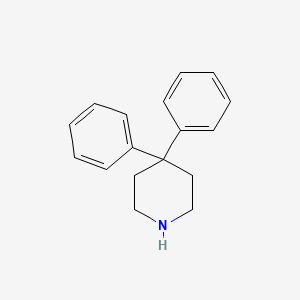
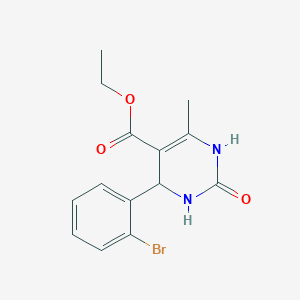

![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)
![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)
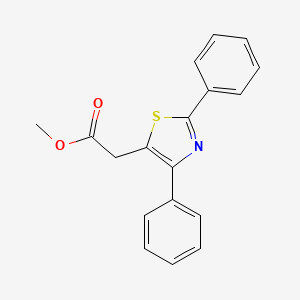
![3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1608153.png)
![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)
